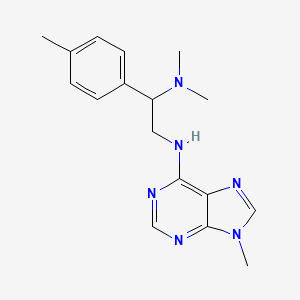
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine selectively binds to and blocks the activity of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and thereby affect neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. These include reducing synaptic plasticity and long-term potentiation, modulating the activity of various ion channels and transporters, and altering the expression of various genes and proteins involved in neuronal signaling and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine in scientific research is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype compared to other non-selective antagonists. However, one limitation of using N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is its relatively low potency and efficacy compared to other mGluR5 antagonists, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine and mGluR5 antagonists more broadly. These include investigating the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders, exploring the role of mGluR5 in synaptic plasticity and learning and memory, and developing more potent and selective mGluR5 antagonists for use in experimental and clinical settings.
Synthesemethoden
The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 4-methylbenzaldehyde with 6-methylpurine-2,4-dione to form 4-methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine in the presence of a base to yield N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, and neurodegenerative disorders. It has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in these conditions.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-5-7-13(8-6-12)14(22(2)3)9-18-16-15-17(20-10-19-16)23(4)11-21-15/h5-8,10-11,14H,9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLZESSWNOVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)
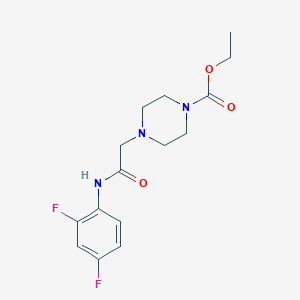


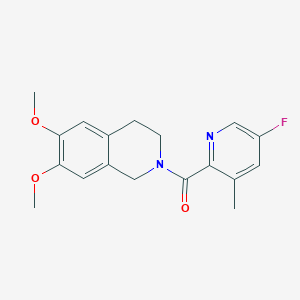
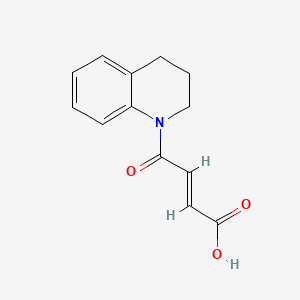
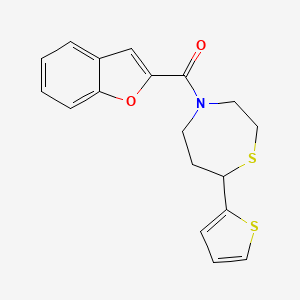
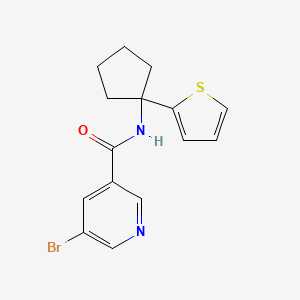
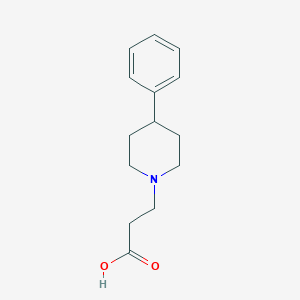


![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)
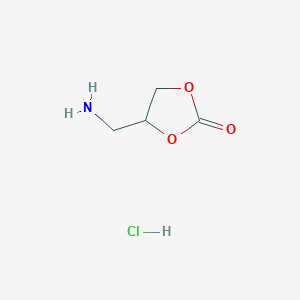
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)